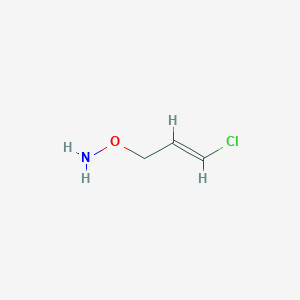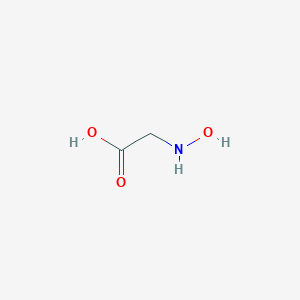![molecular formula C10H11F2NO3 B154163 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid CAS No. 127842-69-7](/img/structure/B154163.png)
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid, also known as DFMPA, is a chemical compound that is widely used in scientific research. DFMPA is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is involved in many physiological processes in the brain.
Wirkmechanismus
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid acts as a competitive antagonist of mGluR5 by binding to the receptor's orthosteric site. This prevents the activation of the receptor by its endogenous ligand, glutamate. The blockade of mGluR5 by 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid results in the inhibition of downstream signaling pathways, which leads to a reduction in neuronal activity.
Biochemische Und Physiologische Effekte
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has been shown to have several biochemical and physiological effects. It has been shown to reduce dopamine release in the striatum, which is involved in the regulation of movement and reward. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has also been shown to reduce the expression of immediate-early genes such as c-fos, which are involved in the regulation of gene expression in response to neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has several advantages for lab experiments. It is a potent and selective antagonist of mGluR5, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has some limitations as well. It has a relatively short half-life, which requires frequent dosing in animal experiments. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid also has poor solubility in water, which can limit its use in certain experimental setups.
Zukünftige Richtungen
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has several potential future directions for scientific research. One potential direction is the development of improved mGluR5 antagonists with longer half-lives and better solubility. Another potential direction is the use of 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid in the development of novel treatments for neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid can also be used to study the role of mGluR5 in other physiological processes such as pain, anxiety, and depression.
Conclusion:
In conclusion, 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid is a valuable tool for scientific research in the field of neuroscience. Its potent and selective antagonism of mGluR5 makes it a valuable tool for studying the role of this receptor in various physiological processes. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of improved mGluR5 antagonists and the use of 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid in the development of novel treatments for neurological disorders.
Synthesemethoden
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid can be synthesized using a multistep process that involves the reaction of 3-bromo-3-[2-(difluoromethoxy)phenyl]propanoic acid with ammonia. The reaction results in the formation of 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid, which can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid is widely used in scientific research as a tool to study the role of mGluR5 in various physiological processes. It has been shown to be effective in animal models of several neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has also been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
Eigenschaften
CAS-Nummer |
127842-69-7 |
|---|---|
Produktname |
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid |
Molekularformel |
C10H11F2NO3 |
Molekulargewicht |
231.2 g/mol |
IUPAC-Name |
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H11F2NO3/c11-10(12)16-8-4-2-1-3-6(8)7(13)5-9(14)15/h1-4,7,10H,5,13H2,(H,14,15) |
InChI-Schlüssel |
MJAMQUZSDYHIAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)OC(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



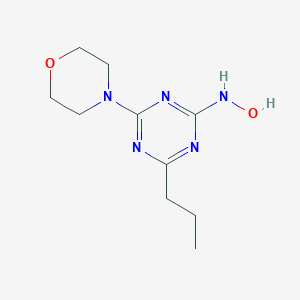
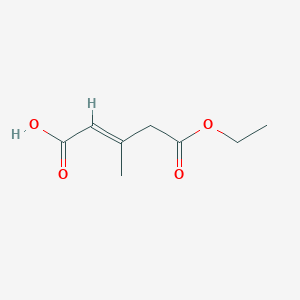
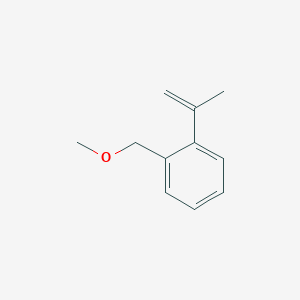
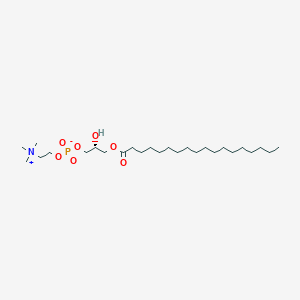
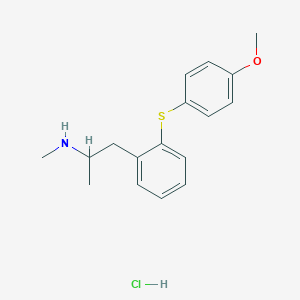
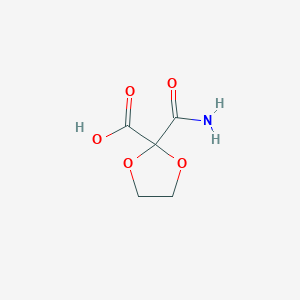
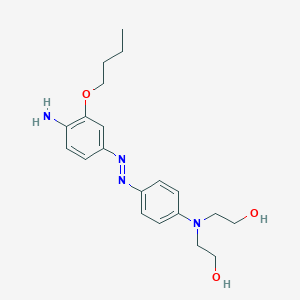
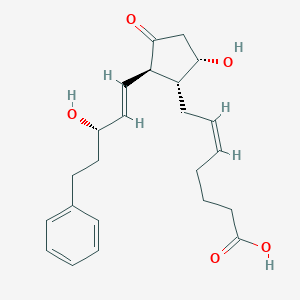
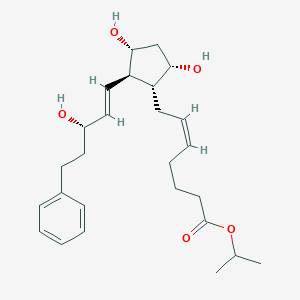
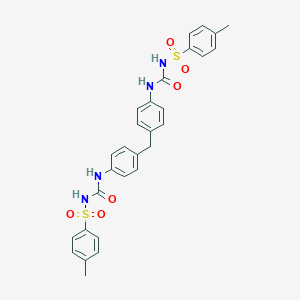
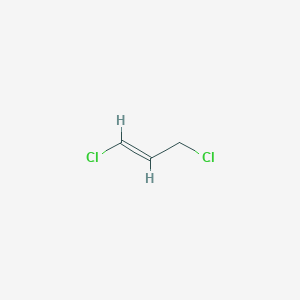
![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)
